molecular formula C20H18N4Se B12635290 Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide CAS No. 1031223-90-1

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide

Cat. No.: B12635290
CAS No.: 1031223-90-1
M. Wt: 393.4 g/mol
InChI Key: HDLCLPGWZMMMRL-UHFFFAOYSA-N
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Description

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is an organoselenium compound featuring a central selenium atom bonded to two 3-methyl-5-phenylpyrazole moieties. Its molecular structure is characterized by a C–Se–C bond angle of approximately 99°, as observed in related bis(pyrazolyl)selenides .

Properties

CAS No.

1031223-90-1

Molecular Formula

C20H18N4Se

Molecular Weight

393.4 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-phenyl-1H-pyrazol-4-yl)selanyl]-3-phenyl-1H-pyrazole

InChI

InChI=1S/C20H18N4Se/c1-13-19(17(23-21-13)15-9-5-3-6-10-15)25-20-14(2)22-24-18(20)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

HDLCLPGWZMMMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)[Se]C3=C(NN=C3C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis via Selenium Dioxide

One of the primary methods for synthesizing bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves the use of selenium dioxide (SeO₂) as the selenium source. The process typically follows these steps:

  • Reagents and Conditions :

  • Reaction Setup :

    • The pyrazole substrate is mixed with SeO₂ in DMSO.
    • The reaction mixture is stirred under reflux conditions for a specified duration, usually around 30 minutes to several hours depending on the desired yield.
  • Optimization Studies :

    • Initial studies indicated that using 0.5 and 1.0 equivalents of SeO₂ resulted in mono-selenylated products with yields of 62% and 41%, respectively.
    • Increasing SeO₂ to 1.5 equivalents led to both mono and di-selenylated products, while using 2 equivalents optimized the yield for mono-selenylated bis-pyrazoles at approximately 71%.

Synthesis via Alternative Methods

Other methods for synthesizing this compound include:

  • Using Different Selenium Reagents :

    • Various selenium sources such as elemental selenium or other selenium compounds can be explored, although SeO₂ remains the most effective due to its reactivity.
  • Substituted Pyrazoles :

    • The method can be extended to different substituted pyrazoles, which can tolerate various functional groups on the phenyl ring without significantly affecting yields.
  • Reaction Variations :

    • Adjusting solvent systems or reaction temperatures can also influence the outcome, with some studies suggesting that alternative solvents may enhance selectivity or yield.

Yield Optimization

Yield optimization is crucial in synthesizing this compound. Key factors affecting yield include:

Factor Optimal Condition Observed Yield (%)
Selenium Source SeO₂ Up to 71%
Reaction Temperature 150 °C Variable
Solvent DMSO High compatibility

The data indicates that careful control over reaction conditions leads to significant improvements in product yield.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide anions.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide anions.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also bind to specific proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may induce apoptosis in cancer cells by activating p53-mediated pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Bis-Aryl Selenides

Compound C–Se–C Bond Angle (°) Substituents Crystal System Reference
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide ~99 Pyrazole (3-methyl, 5-phenyl) Not reported
Bis(4-nitrophenyl) selenide Not reported Nitrophenyl Monoclinic
Bis(5-bromo-2-pyridyl) selenide ~97 Pyridyl (5-bromo) Orthorhombic
Bis(p-tolyl) selenide ~99 Tolyl (para-methyl) Monoclinic

Key Observations :

  • The C–Se–C bond angles in bis-aryl selenides are consistently near 97–99°, regardless of substituents, indicating minimal steric or electronic influence on selenium’s bonding geometry .
  • Bulkier substituents (e.g., pyrazole vs.

Antioxidant and Chemotherapeutic Potential

  • Glutathione Peroxidase (GPx)-Like Activity : Bis(3-methyl-5-phenylpyrazolyl) selenide may mimic GPx by scavenging reactive oxygen species (ROS), similar to spiroselenuranes (IC50 = 0.5–2.38 μM for peroxynitrite scavenging) .
  • H2Se Release: Like other organoselenium compounds, it may metabolize into hydrogen selenide (H2Se), a redox-active species with anticancer properties. This mechanism is shared with selenite and ebselen analogs .

Contrast with Inorganic Selenides: Inorganic selenides (e.g., Na2Se) exhibit higher toxicity and less targeted activity compared to organoselenium derivatives, which offer better bioavailability and controlled redox behavior .

Stability and Reactivity

  • Oxidative Sensitivity : Bis(pyrazolyl)selenides are likely more stable than aliphatic selenides (e.g., aluminum selenide), which rapidly oxidize in moist air to release toxic H2Se .
  • Solubility : Pyrazole and phenyl groups enhance solubility in organic solvents compared to polar selenides like bis(4-carboxyphenyl) selenide .

Biological Activity

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is an organoselenium compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features two 3-methyl-5-phenyl-1H-pyrazole-4-yl groups linked through a selenium atom, which imparts unique redox properties and biological functions.

The molecular formula of this compound is C19H20N4SeC_{19}H_{20}N_4Se, with a molecular weight of approximately 364.36 g/mol. The presence of selenium allows for various oxidation states, contributing to its reactivity and biological activity.

PropertyValue
Molecular Formula C19H20N4SeC_{19}H_{20}N_4Se
Molecular Weight 364.36 g/mol
CAS Number 1031223-90-1

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions, modulating oxidative stress within cells. This compound can interact with various biological molecules, influencing cellular pathways and potentially inducing apoptosis in cancer cells through mechanisms involving p53 activation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a recent study, it was shown to reduce oxidative stress markers in animal models, enhancing catalase (CAT) and superoxide dismutase (SOD) activities while decreasing lipid peroxidation levels . These findings suggest its potential utility in preventing oxidative damage associated with various diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, likely due to its ability to induce oxidative stress and apoptosis. For instance, this compound was found to significantly reduce cell viability in colorectal carcinoma cells during in vitro assays .

Comparative Biological Activity

Compared to other organoselenium compounds, this compound exhibits enhanced reactivity and therapeutic potential. Its structural uniqueness allows it to interact differently with biological systems compared to similar compounds such as bis(3-methylpyrazolyl) selenide or other pyrazole derivatives.

Compound NameActivity TypeNotes
Bis(3-methylpyrazolyl) selenideAntioxidantLower activity compared to the target compound
3-Methyl-(pyridinyl)-1H-pyrazoleAnticancerDifferent electronic properties
5-Chloro-(3-methylpyrazolyl) selenideAntioxidantPotentially different biological activity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Oxidative Stress Modulation : In a study involving mice subjected to dexamethasone-induced oxidative stress, treatment with this compound resulted in significant reductions in oxidative markers and improvements in antioxidant enzyme activities .
  • Cancer Cell Line Studies : In vitro studies on colorectal cancer cells demonstrated that this compound could induce apoptosis and inhibit cell growth more effectively than standard chemotherapeutic agents .

Q & A

Advanced Research Question

  • Molecular docking (AutoDock, Schrödinger Suite) to simulate binding affinities.
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes.
  • DFT calculations to map electrostatic potential surfaces and identify reactive sites.
    Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

How can theoretical frameworks guide the study of this compound’s role in energy-related applications?

Methodological Guidance
Link research to theories such as:

  • Coordination chemistry to explain selenium’s ligand behavior in metal complexes.
  • Charge-transfer theories for applications in organic semiconductors or photocatalysis.
  • Hammett parameters to predict substituent effects on reactivity.
    This alignment ensures hypothesis-driven experimentation and avoids observational bias .

What advanced separation technologies are recommended for isolating this compound from reaction by-products?

Advanced Research Question

  • High-speed countercurrent chromatography (HSCCC) for high-purity isolation without stationary phase adsorption.
  • Membrane filtration (nanofiltration) for scalable separation of low-molecular-weight by-products.
  • Crystallization optimization using phase diagrams to maximize yield .

How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Guidance
A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)510
Time (h)1224
This approach reduces experimental runs while maximizing data utility .

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